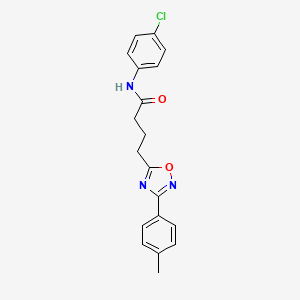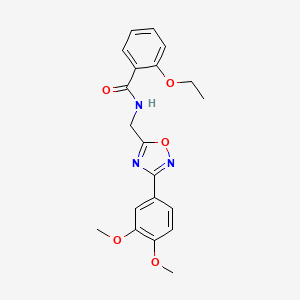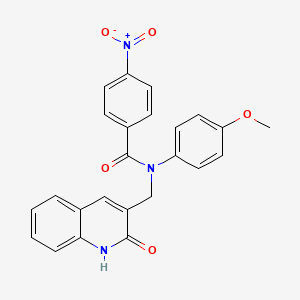![molecular formula C17H20N4O B7714655 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as IBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Mécanisme D'action
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide works by inhibiting the activity of PDE5, which is an enzyme that breaks down cyclic GMP. By inhibiting PDE5, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide increases the levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and physiological effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to have various biochemical and physiological effects. Its inhibitory activity against PDE5 leads to increased levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This effect is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has several advantages as a research tool. Its potent inhibitory activity against PDE5 makes it a useful tool for studying the role of cyclic GMP in various physiological processes. However, there are also some limitations to its use in lab experiments. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. In addition, it can be difficult to obtain pure N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, which can make it difficult to control for impurities in lab experiments.
Orientations Futures
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide. One potential direction is to study its potential use in the treatment of cancer. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use as a cancer treatment. Another potential direction is to study its potential use in the treatment of other diseases such as pulmonary hypertension and cardiovascular diseases. Finally, further studies are needed to better understand the mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide and its potential role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide involves a multi-step process that starts with the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-(1H-pyrazol-1-yl)quinoline. This compound is then reacted with isobutyl bromide in the presence of potassium carbonate to form 2-ethyl-3-(1-isobutyl-1H-pyrazol-3-yl)quinoline. The final step involves the reaction of this compound with propionyl chloride in the presence of triethylamine to form N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide.
Applications De Recherche Scientifique
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been extensively studied for its potential use in the treatment of various diseases. Its potent inhibitory activity against PDE5 makes it a potential candidate for the treatment of erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-15(22)19-16-13-9-12-7-5-6-8-14(12)18-17(13)21(20-16)10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOKWBIVGZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)



![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)



![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)
